Structural Determinant for Cannabinoid Receptor Affinity: N-Pyridin-3-yl vs. Other Aryl Substituents
The N-pyridin-3-yl substituent, as found in this compound, is a critical pharmacophoric element. In a related series, a derivative with a similar pyridine-containing amide (B1: 6-(4-fluorophenyl)-1,2-dihydro-2-oxo-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide) displayed Ki values of 304 nM for CB1R and 3.1 nM for CB2R [1]. Changing the amide moiety to a 2-alkoxypyridine (B14) resulted in a complete loss of CB receptor binding (Ki > 10,000 nM) and a shift in inhibitory activity toward FAAH (IC50 = 69 nM) and AEA uptake (IC50 = 76 nM) [1]. While the exact binding data for 1-methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide itself is not published, its core structure positions it as the direct precursor to these multi-target agents, and the N-pyridin-3-yl amide is inferred to be essential for maintaining CB receptor engagement.
| Evidence Dimension | Cannabinoid receptor binding affinity (Ki) and functional selectivity |
|---|---|
| Target Compound Data | Not directly measured; inferred as key intermediate for active derivatives. |
| Comparator Or Baseline | Compound B1 (6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl) analog): Ki CB1R = 304 nM, Ki CB2R = 3.1 nM; Compound B14 (2-alkoxypyridine analog): Ki CB1R/CB2R > 10,000 nM, FAAH IC50 = 69 nM, AEA uptake IC50 = 76 nM. |
| Quantified Difference | N-pyridin-3-yl amide vs. 2-alkoxypyridine: >100-fold loss in CB receptor affinity. |
| Conditions | Radioligand displacement assays using [3H]CP-55,940 on human CB1 and CB2 receptors; FAAH and AEA uptake inhibition assays. |
Why This Matters
For procurement, selecting this specific intermediate ensures synthetic access to the CB receptor-active chemotype, rather than the CB-inactive FAAH/AEA uptake series, a critical decision fork for preclinical ECS drug discovery.
- [1] Gado, F., Arena, C., Fauci, C. L., Reynoso-Moreno, I., Bertini, S., Digiacomo, M., Meini, S., Poli, G., Macchia, M., Tuccinardi, T., Gertsch, J., Chicca, A., & Manera, C. (2020). Modification on the 1,2-dihydro-2-oxo-pyridine-3-carboxamide core to obtain multi-target modulators of endocannabinoid system. Bioorganic Chemistry, 94, 103353. View Source
